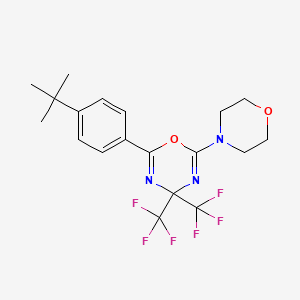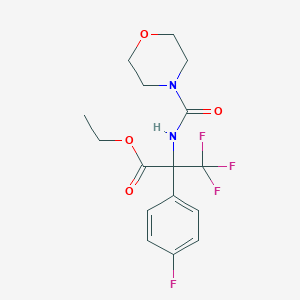![molecular formula C10H10N2O5 B11475946 (1S,4S,5S)-4-(hydroxymethyl)-6-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B11475946.png)
(1S,4S,5S)-4-(hydroxymethyl)-6-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-oxabicyclo[3.1.0]hexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(HYDROXYMETHYL)-6-(4-METHYL-1,2,5-OXADIAZOLE-3-CARBONYL)-3-OXABICYCLO[310]HEXAN-2-ONE is a complex organic compound with a unique structure that includes a bicyclic ring system and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(HYDROXYMETHYL)-6-(4-METHYL-1,2,5-OXADIAZOLE-3-CARBONYL)-3-OXABICYCLO[3.1.0]HEXAN-2-ONE typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate precursors under specific conditions to form the oxadiazole ring, followed by further functionalization to introduce the hydroxymethyl and carbonyl groups .
Industrial Production Methods
This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(HYDROXYMETHYL)-6-(4-METHYL-1,2,5-OXADIAZOLE-3-CARBONYL)-3-OXABICYCLO[3.1.0]HEXAN-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the carbonyl group produces an alcohol .
Scientific Research Applications
4-(HYDROXYMETHYL)-6-(4-METHYL-1,2,5-OXADIAZOLE-3-CARBONYL)-3-OXABICYCLO[3.1.0]HEXAN-2-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 4-(HYDROXYMETHYL)-6-(4-METHYL-1,2,5-OXADIAZOLE-3-CARBONYL)-3-OXABICYCLO[3.1.0]HEXAN-2-ONE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Disubstituted-1,3,4-Oxadiazoles: These compounds share the oxadiazole ring but differ in their substituents, leading to variations in their chemical and biological properties.
Imidazoles: Another class of heterocyclic compounds with similar applications in medicinal chemistry and materials science.
Uniqueness
4-(HYDROXYMETHYL)-6-(4-METHYL-1,2,5-OXADIAZOLE-3-CARBONYL)-3-OXABICYCLO[3.1.0]HEXAN-2-ONE is unique due to its bicyclic structure combined with the oxadiazole ring, which imparts distinct reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C10H10N2O5 |
|---|---|
Molecular Weight |
238.20 g/mol |
IUPAC Name |
(1S,4S,5S)-4-(hydroxymethyl)-6-(4-methyl-1,2,5-oxadiazole-3-carbonyl)-3-oxabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C10H10N2O5/c1-3-8(12-17-11-3)9(14)6-5-4(2-13)16-10(15)7(5)6/h4-7,13H,2H2,1H3/t4-,5+,6?,7+/m1/s1 |
InChI Key |
HNBPMXNVVURBDQ-SRFQBUKOSA-N |
Isomeric SMILES |
CC1=NON=C1C(=O)C2[C@H]3[C@@H]2C(=O)O[C@@H]3CO |
Canonical SMILES |
CC1=NON=C1C(=O)C2C3C2C(=O)OC3CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11475871.png)
![5-(Morpholinosulfonyl)-1,8-dihydropyrazolo[3,4-b]indole-3-carboxylic acid](/img/structure/B11475876.png)
![5-(2-ethoxyphenyl)-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11475882.png)
![(2E)-2-[2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)ethylidene]hydrazinecarboxamide](/img/structure/B11475889.png)
![N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-4-methylbenzamide](/img/structure/B11475892.png)

![5-[1-(3,5-dimethyl-1,2-oxazol-4-yl)-6-oxo-1,6-dihydropyridazin-3-yl]-N-(4-fluorophenyl)thiophene-2-sulfonamide](/img/structure/B11475899.png)
![2-Benzo[3,4-d]benzo[b]furan-2-yloxyethylamine](/img/structure/B11475903.png)
![4-(2,6-dichlorophenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11475904.png)
![2-[5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B11475906.png)

![Ethyl 2-{[(6-fluoro-4-hydroxy-3-quinolyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11475926.png)
![7-[4-(2-Amino-2-oxoethoxy)phenyl]-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11475932.png)
![7-[(isoquinolin-1-ylsulfanyl)methyl]-4,5,6-trimethoxy-2-benzofuran-1(3H)-one](/img/structure/B11475940.png)
